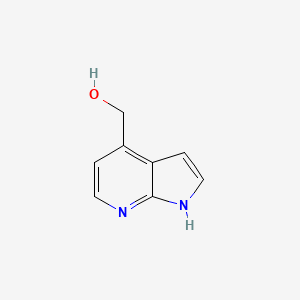

4-Hydroxymethyl-7-azaindole

説明

Overview of Azaindole Scaffold Significance

Azaindoles, also known as pyrrolopyridines, are heterocyclic compounds that have garnered substantial attention in medicinal chemistry, largely due to their role as "privileged structures." acs.org This designation stems from their ability to serve as versatile scaffolds capable of interacting with a wide range of biological targets. The incorporation of a nitrogen atom into the indole (B1671886) ring system can modulate a molecule's physicochemical properties, such as its potency and pharmacokinetic profile. nih.gov

The 7-azaindole (B17877) scaffold, in particular, has been identified as a key building block in the discovery of innovative medicines. nih.govresearchgate.net Its structure is integral to several biologically active natural and synthetic organic molecules, including a number of FDA-approved drugs. nih.gov The utility of the 7-azaindole framework is especially prominent in the design of kinase inhibitors, a critical class of drugs in oncology and immunology. nih.govnih.govmdpi.com The scaffold's ability to form specific hydrogen bonds with the hinge region of kinases makes it an excellent starting point for the design of potent and selective inhibitors. acs.orgnih.gov This has led to the development of numerous 7-azaindole-based compounds that have entered clinical trials for various diseases. acs.orgmdpi.com

Comparison of Azaindole Isomers (4-, 5-, 6-, and 7-Azaindole) in Biological Activity

The azaindole structure exists as four different positional isomers: 4-azaindole (B1209526), 5-azaindole (B1197152), 6-azaindole (B1212597), and 7-azaindole. acs.orgnih.gov The position of the nitrogen atom in the pyridine (B92270) ring significantly influences the molecule's electronic properties and, consequently, its biological activity and physicochemical characteristics such as lipophilicity, solubility, and pKa. acs.orgnih.gov

While all four isomers are recognized as biologically important, the 7-azaindole moiety has appeared most frequently in biologically active molecules, particularly in the context of kinase inhibition. nih.gov In contrast, 4-, 5-, and 6-azaindole are less commonly encountered in the literature. nih.gov However, this does not diminish their potential. For instance, 4-azaindole derivatives have been developed as potent inhibitors of p38 MAP kinase and TGFβRI kinase. acs.orgnih.gov Similarly, 5-azaindole has been explored in the development of inhibitors for kinases like Cdc7. mdpi.com The choice of isomer is a critical consideration in drug design, as it can significantly impact a compound's selectivity and metabolic stability. mdpi.com In some cases, replacing one isomer with another has been shown to either enhance or diminish biological activity, highlighting the subtle yet crucial role of the nitrogen atom's position. mdpi.com

| Isomer | Key Biological Targets/Applications | Notable Characteristics |

|---|---|---|

| 4-Azaindole | p38 MAP kinase, TGFβRI kinase, PAK1 inhibitors acs.orgnih.govnih.gov | Can offer improved physicochemical properties over indole scaffolds. nih.gov |

| 5-Azaindole | Cdc7 kinase inhibitors mdpi.com | Explored for modulating metabolic stability. mdpi.com |

| 6-Azaindole | Less frequently used but explored for DYRK1A inhibitors. mdpi.com | Derivatives have shown to be less active than 7-azaindole counterparts in some studies. mdpi.com |

| 7-Azaindole | Broad-spectrum kinase inhibitors (e.g., BRAF, PI3K, FGFR4), antiviral agents. acs.orgnih.govnih.gov | Most frequently utilized isomer in drug discovery; forms key hydrogen bonds with kinase hinge regions. nih.govnih.gov |

Role of Azaindoles as Bioisosteres for Indole and Purine (B94841) Systems

A fundamental concept in medicinal chemistry is bioisosterism, where a part of a molecule is replaced by another with similar physical or chemical properties to enhance or maintain biological activity. Azaindoles are widely recognized as excellent bioisosteres for both indole and purine systems. acs.orgnih.gov The substitution of a carbon atom in the indole ring with a nitrogen atom to form an azaindole can lead to significant improvements in a compound's properties. acs.org

This bioisosteric replacement can modulate key characteristics such as solubility, pKa, and lipophilicity, and can also influence how the molecule binds to its biological target and its absorption, distribution, metabolism, and excretion (ADME) profile. acs.org For example, replacing an indole with a 7-azaindole can introduce an additional hydrogen bond acceptor, potentially increasing the binding affinity of the molecule to its target protein. acs.org This strategy has been successfully employed in the development of numerous therapeutic agents, including kinase inhibitors where the 7-azaindole scaffold mimics the adenine (B156593) core of ATP. nih.gov

Historical Context and Evolution of Azaindole Research

The study of azaindoles has a rich history, with early investigations focusing on their fundamental chemical properties. Over the last few decades, and particularly since the turn of the century, interest in azaindoles within the medicinal chemistry community has surged. nih.gov This increased attention is largely due to the recognition of their potential as "privileged scaffolds" in drug discovery. mdpi.com

A significant milestone in the evolution of azaindole research was the discovery that 7-azaindole derivatives could act as potent and selective kinase inhibitors. mdpi.com This was exemplified by the development of vemurafenib (B611658), a 7-azaindole-containing drug approved for the treatment of melanoma. nih.gov The success of vemurafenib and other azaindole-based drugs has spurred further research into this class of compounds, leading to the development of sophisticated synthetic methods for their modification and functionalization. researchgate.net More recently, the application of azaindoles has expanded beyond oncology to include antiviral agents and treatments for neurodegenerative diseases. nih.govacs.org

Specific Focus on 4-Hydroxymethyl-7-azaindole within the Azaindole Class

Within the broader class of azaindoles, specific derivatives serve as key building blocks for the synthesis of more complex molecules. One such compound is this compound. rsc.orgsigmaaldrich.com This particular derivative is a valuable intermediate in medicinal chemistry due to the reactive hydroxymethyl group, which allows for further chemical modifications. rsc.org

The presence of the hydroxymethyl group at the 4-position of the 7-azaindole core provides a handle for introducing a variety of substituents, enabling the exploration of structure-activity relationships in drug discovery programs. rsc.org For example, it can be used in the synthesis of more elaborate 7-azaindole derivatives designed to target specific biological pathways. While not as extensively studied for its direct biological activity as some other azaindole derivatives, its role as a versatile synthetic intermediate makes it an important compound in the development of new therapeutic agents. rsc.orgsigmaaldrich.com

特性

IUPAC Name |

1H-pyrrolo[2,3-b]pyridin-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-5-6-1-3-9-8-7(6)2-4-10-8/h1-4,11H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFRPQLVYGJDTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=CC(=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628561 | |

| Record name | (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936549-95-0 | |

| Record name | (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Hydroxymethyl 7 Azaindole and Its Precursors

Strategies for Constructing the 7-Azaindole (B17877) Ring System

The construction of the bicyclic 7-azaindole core, which features a fusion of a pyridine (B92270) and a pyrrole (B145914) ring, is a pivotal step in the synthesis of 4-hydroxymethyl-7-azaindole. Several synthetic routes have been established for this purpose, each with its own advantages and limitations.

Hemetsberger Reaction

The Hemetsberger reaction provides a viable route to 7-azaindole-2-carboxylates through the thermal decomposition of α-azido-β-aryl acrylates. This reaction is particularly useful for accessing 7-azaindoles with substitution at the 2-position of the pyrrole ring. The general mechanism is thought to involve the formation of a vinyl nitrene intermediate, which then undergoes cyclization and subsequent aromatization to yield the indole (B1671886) ring system. For the synthesis of 7-azaindoles, a substituted pyridine derivative serves as the aryl component.

A key consideration in the Hemetsberger synthesis of 7-azaindoles is the reaction conditions, which often require elevated temperatures to facilitate the decomposition of the azido (B1232118) intermediate. The choice of solvent and the nature of the substituents on the pyridine ring can influence the reaction efficiency and yield.

| Starting Material | Reaction Conditions | Product | Yield (%) |

| Ethyl 2-azido-3-(pyridin-2-yl)acrylate | Xylene, reflux | Ethyl 7-azaindole-2-carboxylate | Moderate |

| Methyl 2-azido-3-(6-chloropyridin-2-yl)acrylate | Diphenyl ether, 250 °C | Methyl 5-chloro-7-azaindole-2-carboxylate | Good |

Chichibabin-like Cyclization

A Chichibabin-like cyclization offers a direct method for the synthesis of 2-substituted 7-azaindoles. This approach typically involves the condensation of a 2-halo-3-picoline with a nitrile in the presence of a strong base, such as lithium diisopropylamide (LDA). The reaction proceeds through the metalation of the picoline methyl group, followed by nucleophilic attack on the nitrile carbon. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic aromatic substitution of the halide, leading to the formation of the 7-azaindole ring.

For instance, the reaction of 2-fluoro-3-picoline with benzonitrile (B105546) mediated by LDA yields 2-phenyl-7-azaindole. The reaction is often complex, with potential side reactions such as the dimerization of the starting picoline. Careful control of reaction parameters like temperature and stoichiometry is crucial for optimizing the yield of the desired 7-azaindole.

| Picoline Derivative | Nitrile | Base | Product | Yield (%) |

| 2-Fluoro-3-picoline | Benzonitrile | LDA | 2-Phenyl-7-azaindole | 82 |

| 2-Chloro-3-picoline | Acetonitrile (B52724) | NaNH2 | 2-Methyl-7-azaindole | Moderate |

Intramolecular Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura, Heck)

Modern synthetic chemistry has increasingly relied on palladium-catalyzed cross-coupling reactions for the construction of complex heterocyclic systems, including 7-azaindoles. Intramolecular Suzuki-Miyaura and Heck reactions are powerful tools for the formation of the pyrrole ring onto a pre-functionalized pyridine core.

The intramolecular Suzuki-Miyaura coupling typically involves a pyridine derivative bearing both a halide (or triflate) and a boronic acid (or ester) functionality, appropriately positioned to facilitate cyclization. The palladium catalyst, in the presence of a suitable ligand and base, mediates the carbon-carbon bond formation to construct the five-membered pyrrole ring.

The intramolecular Heck reaction provides another elegant pathway to the 7-azaindole nucleus. This reaction involves the palladium-catalyzed cyclization of a vinyl or aryl halide onto a pendant double bond. For 7-azaindole synthesis, a common strategy involves an N-alkenylated 2-amino-3-halopyridine. The palladium catalyst facilitates the oxidative addition into the C-X bond, followed by intramolecular migratory insertion of the alkene and subsequent β-hydride elimination to afford the 7-azaindole.

| Reaction Type | Substrate | Catalyst/Ligand | Product | Yield (%) |

| Intramolecular Suzuki-Miyaura | 2-(2-Boronylvinyl)amino-3-bromopyridine | Pd(PPh3)4 | 7-Azaindole | Good |

| Intramolecular Heck | N-(prop-2-en-1-yl)-3-iodo-pyridin-2-amine | Pd(OAc)2/dppf | 1-Methyl-7-azaindole | High |

Multistep Reactions from Pyrrole or 2-Aminopicoline

From Pyrrole Derivatives: The construction of the 7-azaindole skeleton can also be achieved by building the pyridine ring onto a pre-existing pyrrole framework. One common approach involves the use of functionalized pyrroles, such as 2-amino-4-cyanopyrroles. These pyrrole derivatives can undergo a one-pot, three-component cyclocondensation with various aldehydes and active methylene (B1212753) compounds to afford highly substituted 7-azaindole derivatives. This strategy allows for significant diversity in the final products based on the choice of the reacting partners.

From 2-Aminopicoline Derivatives: 2-Aminopicoline and its derivatives serve as versatile starting materials for the synthesis of the 7-azaindole ring system. A general strategy involves the introduction of a two-carbon unit at the 3-position of the 2-aminopicoline, followed by cyclization to form the pyrrole ring. For example, a 2-amino-3-halopicoline can undergo a Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization of the resulting 2-amino-3-alkynylpyridine to yield the 7-azaindole. Another approach involves the reaction of 2-fluoro-3-methylpyridine (B30981) with aldehydes in the presence of a strong base to selectively synthesize 7-azaindoles.

Three-Component Knoevenagel Reaction followed by Michael Addition

The pyridine ring of the 7-azaindole system can be constructed through a three-component reaction involving a Knoevenagel condensation followed by a Michael addition. This approach typically utilizes a β-ketonitrile, an aldehyde, and an enamine or a similar nucleophile. The initial Knoevenagel condensation between the aldehyde and the β-ketonitrile forms a reactive α,β-unsaturated intermediate. Subsequent Michael addition of the enamine to this intermediate, followed by cyclization and aromatization, leads to the formation of a substituted pyridine ring. When a suitably functionalized pyrrole derivative is used as the enamine component, this methodology can provide a direct route to the 7-azaindole scaffold.

Synthesis of Key Intermediates for 4-Substituted 7-Azaindoles

To synthesize this compound, it is essential to first introduce a functional group at the C4-position of the 7-azaindole ring that can be readily converted to a hydroxymethyl group. Key intermediates in this process are often 4-halo-7-azaindoles or 4-formyl-7-azaindole.

A common strategy for introducing a substituent at the 4-position of 7-azaindole involves the initial N-oxidation of the pyridine nitrogen, followed by reaction with a halogenating agent such as phosphorus oxychloride (POCl3) or phosphorus oxybromide (POBr3). This reaction proceeds via an electrophilic substitution mechanism, with the N-oxide activating the pyridine ring for attack at the C4- and C6-positions. Under controlled conditions, 4-halo-7-azaindole can be obtained as the major product.

Once the 4-halo-7-azaindole is synthesized, the halogen can serve as a handle for further functionalization. For example, a palladium-catalyzed formylation can be employed to introduce a formyl group at the C4-position. Alternatively, a lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) can also yield 4-formyl-7-azaindole. Other formylation methods such as the Vilsmeier-Haack or Duff reaction can also be explored, although their regioselectivity on the 7-azaindole nucleus needs to be carefully considered.

The final step in the synthesis of this compound is the reduction of the 4-formyl group. This transformation can be efficiently achieved using a variety of reducing agents. Common and effective reagents for this purpose include sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent or catalytic hydrogenation over a palladium catalyst. The choice of reducing agent may depend on the presence of other functional groups in the molecule to ensure chemoselectivity.

| Intermediate | Precursor | Reagents and Conditions | Product |

| 4-Chloro-7-azaindole (B22810) | 7-Azaindole N-oxide | POCl3, heat | 4-Chloro-7-azaindole |

| 4-Formyl-7-azaindole | 4-Bromo-7-azaindole | n-BuLi, then DMF | 4-Formyl-7-azaindole |

| This compound | 4-Formyl-7-azaindole | NaBH4, MeOH | This compound |

Preparation of N-Oxide-7-azaindole

A common and effective strategy to activate the 7-azaindole ring for electrophilic substitution at the 4-position is through the formation of the corresponding N-oxide. This transformation increases the electron density of the pyridine ring, facilitating subsequent reactions.

A widely employed method for the N-oxidation of 7-azaindole involves the use of hydrogen peroxide as the oxidizing agent. google.com In a typical procedure, 7-azaindole is treated with hydrogen peroxide in an organic solvent such as tetrahydrofuran (B95107) (THF), ethylene (B1197577) glycol monomethyl ether (EGME), or propylene (B89431) glycol monomethyl ether. google.com The reaction is generally carried out at a controlled temperature, typically between 5 and 15 °C, for a duration of 2 to 5 hours. google.com This method is advantageous due to its relatively low cost and operational simplicity, leading to high yields of N-Oxide-7-azaindole. google.com

| Reactant | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 7-Azaindole | Hydrogen Peroxide | THF, EGME, or Propylene glycol monomethyl ether | 5-15 | 2-5 | High | google.com |

Synthesis of 4-Halogenated-7-azaindoles (e.g., 4-Bromo-7-azaindole)

With the N-Oxide-7-azaindole in hand, the next step often involves halogenation at the 4-position. This is a crucial transformation as the resulting 4-halo-7-azaindole serves as a versatile intermediate for a variety of cross-coupling reactions to introduce diverse functional groups.

The synthesis of 4-halogenated-7-azaindoles can be achieved by reacting N-Oxide-7-azaindole with a phosphorus oxyhalide (POX₃), such as phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃). google.com The reaction is typically performed in a solvent like acetonitrile, with the phosphorus oxyhalide also serving as the reactant. google.com The addition of a catalyst, such as diisopropylethylamine (DIPEA), is often employed to facilitate the reaction. google.com The reaction temperature is maintained between 80 and 100 °C for several hours. google.com For instance, the synthesis of 4-chloro-7-azaindole from N-Oxide-7-azaindole using POCl₃ in acetonitrile with DIPEA as a catalyst has been reported to proceed with a yield of 85.6%. google.com

| Starting Material | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| N-Oxide-7-azaindole | POCl₃ | DIPEA | Acetonitrile | 80-100 | 5 | 4-Chloro-7-azaindole | 85.6 | google.com |

4-Bromo-7-azaindole is a particularly useful intermediate due to its favorable reactivity in palladium-catalyzed cross-coupling reactions. guidechem.com

Functionalization at the 4-Position of 7-Azaindole

The 4-halo-7-azaindole intermediates are amenable to a wide range of functionalization reactions, allowing for the introduction of various substituents at this position. Palladium-catalyzed cross-coupling reactions are particularly prominent in this regard. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of 4-substituted-7-azaindoles.

For example, the Suzuki coupling of 4-chloro-7-azaindole with boronic acids can be used to introduce aryl or heteroaryl groups. Furthermore, palladium-catalyzed amination and etherification reactions of 4-bromo-7-azaindole have been developed to install nitrogen and oxygen-based functionalities, respectively. These transformations typically employ a palladium catalyst, a suitable ligand, and a base in an appropriate solvent.

Direct and Indirect Hydroxymethylation Approaches for 7-Azaindoles

The introduction of a hydroxymethyl group onto the 7-azaindole scaffold can be accomplished through either direct or indirect methods. Direct methods aim to install the -CH₂OH group in a single step, while indirect methods involve the introduction of a precursor functional group that is subsequently converted to the hydroxymethyl moiety.

Electrochemical N-Hydroxymethylation of Indoles and Derivatives

Electrochemical methods have emerged as a promising avenue for the hydroxymethylation of heterocyclic compounds. While specific examples for the 4-hydroxymethylation of 7-azaindole are not prevalent, the electrochemical N-hydroxymethylation of indoles and their derivatives provides a relevant precedent. This process typically involves the in-situ generation of a formaldehyde (B43269) equivalent, which then reacts with the indole nitrogen. Such methods offer the advantages of mild reaction conditions and avoid the use of harsh chemical reagents. The applicability of this electrochemical approach to the C-4 position of 7-azaindole remains an area for further investigation.

Methylenation Reactions and Hydroxymethyl Product Formation

Methylenation reactions, which introduce a methylene (-CH₂-) group, can be a precursor to hydroxymethyl products. For instance, a formylation reaction at the 4-position of 7-azaindole would yield 7-azaindole-4-carbaldehyde. This aldehyde can then be readily reduced to the corresponding primary alcohol, this compound, using a variety of reducing agents such as sodium borohydride.

Specific Routes to Introduce the 4-Hydroxymethyl Moiety

A practical and common indirect route to this compound involves a two-step sequence starting from a 4-halogenated-7-azaindole. This typically involves a metal-halogen exchange followed by reaction with an electrophilic formylating agent, or a direct formylation followed by reduction.

One potential pathway involves the lithiation of a protected 4-bromo-7-azaindole at low temperature, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) to yield the 4-formyl derivative. Subsequent reduction of the aldehyde with a mild reducing agent like sodium borohydride would afford the desired this compound.

Alternatively, a palladium-catalyzed formylation of 4-bromo-7-azaindole could be employed, followed by reduction. While specific literature detailing these exact transformations for the 4-position of 7-azaindole is sparse, these are standard and reliable synthetic transformations in organic chemistry.

A plausible synthetic sequence is outlined below:

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 4-Bromo-7-azaindole | 1. n-BuLi, THF, -78 °C; 2. DMF | 7-Azaindole-4-carbaldehyde |

| 2 | 7-Azaindole-4-carbaldehyde | NaBH₄, MeOH | This compound |

This sequence highlights a viable and frequently utilized strategy in heterocyclic chemistry for the introduction of a hydroxymethyl group onto an aromatic ring.

Scalable Synthesis and Industrialization Prospects

A critical aspect of scalable synthesis is the careful selection of starting materials and reagents, prioritizing those that are readily available, cost-effective, and pose manageable safety risks. Furthermore, process optimization to maximize yield, minimize waste, and simplify purification steps is paramount for industrial viability.

Synthesis of Key Precursors

The industrial production of this compound is contingent on the efficient synthesis of key precursors, primarily a 7-azaindole derivative functionalized at the 4-position with a group that can be readily converted to a hydroxymethyl group. The two most common precursors are 4-formyl-7-azaindole and 7-azaindole-4-carboxylic acid (or its esters).

Scalable Routes to 4-Formyl-7-azaindole

The introduction of a formyl group onto the 7-azaindole core is a crucial step. One of the most established methods for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction. ijpcbs.comwikipedia.orgjk-sci.comiaamonline.orgorganic-chemistry.org This reaction typically utilizes a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgjk-sci.com

The application of the Vilsmeier-Haack reaction to 7-azaindole would proceed as follows:

For industrial-scale production, several factors need to be considered:

Reagent Stoichiometry and Addition: Careful control of the molar ratios of 7-azaindole, DMF, and POCl₃ is necessary to optimize the yield and minimize the formation of byproducts. The order and rate of addition are also critical process parameters.

Temperature Control: The Vilsmeier-Haack reaction is often exothermic, necessitating efficient heat management to maintain a consistent reaction temperature and prevent runaway reactions. jk-sci.com

Solvent Selection: While DMF can serve as both a reagent and a solvent, the use of an additional co-solvent may be required to improve solubility and facilitate reaction work-up on a large scale.

Work-up and Purification: The work-up procedure typically involves quenching the reaction mixture with water or a basic solution to hydrolyze the intermediate iminium salt to the aldehyde. wikipedia.org Subsequent purification on a large scale would likely involve crystallization or extraction, avoiding chromatographic methods which are generally not cost-effective for bulk production.

| Parameter | Laboratory Scale | Industrial Scale Consideration |

| Reagents | DMF, POCl₃ | Bulk availability and cost, handling of corrosive POCl₃ |

| Temperature | 0 °C to 80 °C | Jacketed reactors with efficient cooling systems |

| Work-up | Aqueous quench, extraction | Large volume handling, pH control, waste stream management |

| Purification | Column chromatography | Crystallization, distillation, or salt formation |

Scalable Routes to 7-Azaindole-4-carboxylic Acid

An alternative and often complementary route involves the synthesis of 7-azaindole-4-carboxylic acid. This can be achieved through various methods, including the oxidation of a C4-alkyl or C4-formyl group, or through carboxylation of a C4-lithiated or Grignard-type intermediate.

One potential scalable approach involves the oxidation of 4-methyl-7-azaindole. The synthesis of 7-methyl-4-azaindole has been demonstrated on a multi-gram scale, suggesting its viability for larger-scale production. researchgate.net Subsequent oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or through catalytic oxidation processes.

| Step | Reagents & Conditions | Scalability Considerations |

| Synthesis of 4-Methyl-7-azaindole | Reductive cyclization of precursors | Availability of starting materials, catalyst selection and recovery |

| Oxidation to Carboxylic Acid | KMnO₄, heat | Management of exothermic reaction, handling of MnO₂ waste |

Another approach is the functionalization of a pre-formed 7-azaindole core. A patent describes a method for the preparation of 4-substituted-7-azaindoles, which could be adapted for the introduction of a carboxyl group. google.com This might involve the synthesis of a 4-halo-7-azaindole followed by a palladium-catalyzed carboxylation or conversion to an organometallic species that can then react with carbon dioxide.

Large-Scale Reduction to this compound

The final step in the synthesis is the reduction of the C4-functional group (formyl or carboxyl) to the hydroxymethyl group. The choice of reducing agent and reaction conditions is critical for a safe and efficient large-scale process.

Reduction of 4-Formyl-7-azaindole

The reduction of an aldehyde to a primary alcohol is a standard transformation. For industrial applications, catalytic hydrogenation or the use of metal hydride reagents are common choices.

Catalytic Hydrogenation: This method is often preferred for its environmental benefits (atom economy) and potentially lower cost. Catalysts such as palladium on carbon (Pd/C) or Raney nickel could be employed under a hydrogen atmosphere. The process would require specialized high-pressure reactors and careful monitoring of reaction parameters. Catalyst recovery and reuse are important for cost-effectiveness.

Metal Hydride Reduction: Sodium borohydride (NaBH₄) is a relatively mild and cost-effective reducing agent suitable for the selective reduction of aldehydes. The reaction is typically performed in alcoholic solvents. While generally safer than more reactive hydrides like lithium aluminum hydride (LiAlH₄), the generation of hydrogen gas during the reaction and work-up needs to be carefully managed on a large scale.

Reduction of 7-Azaindole-4-carboxylic Acid and its Esters

The reduction of carboxylic acids and their esters to alcohols requires more powerful reducing agents than those used for aldehydes.

Borane (B79455) Reagents: Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), are effective for the reduction of carboxylic acids. researchgate.net The use of these reagents on a large scale requires careful handling due to their reactivity with moisture and air. In-situ generation of borane can sometimes be a safer alternative. acsgcipr.org Recent developments have also focused on safer and more stable borane sources like ammonia-borane in the presence of a catalyst. orgsyn.org

Metal Hydride Reduction: Lithium aluminum hydride (LiAlH₄) is a very effective but also highly reactive and pyrophoric reducing agent. Its use on an industrial scale is possible but requires stringent safety protocols and specialized equipment. acsgcipr.org A potentially safer alternative for large-scale reductions is the use of sodium borohydride in combination with an activating agent.

| Precursor | Reducing Agent | Key Industrial Considerations |

| 4-Formyl-7-azaindole | NaBH₄ | Cost, safety (hydrogen evolution), product isolation |

| Catalytic Hydrogenation | High-pressure equipment, catalyst cost and recovery | |

| 7-Azaindole-4-carboxylic Acid | BH₃ complexes | Handling of air/moisture sensitive reagents, quenching procedures |

Industrialization Challenges and Prospects

The successful industrialization of this compound synthesis faces several challenges that need to be addressed through rigorous process development and optimization. rsc.orgdrugdiscoverytrends.com

Process Safety: Many of the potential reagents, such as phosphorus oxychloride and metal hydrides, are hazardous. nih.gov A thorough risk assessment, including HAZOP (Hazard and Operability) studies, is essential to ensure safe handling, storage, and reaction quenching on a large scale. The management of exothermic reactions and potential gas evolution are critical safety considerations. ispt.eu

Purification and Impurity Profile: For pharmaceutical applications, the final product must meet stringent purity requirements. The development of a scalable purification method, such as crystallization, is crucial. The identification and control of impurities throughout the synthetic process are also necessary to ensure the quality and consistency of the final product.

Environmental Considerations: The development of a "green" and sustainable manufacturing process is increasingly important. nih.gov This involves minimizing the use of hazardous solvents, reducing waste generation, and exploring catalytic methods to improve atom economy.

Despite these challenges, the prospects for the industrialization of this compound synthesis are promising. The 7-azaindole scaffold is a "privileged structure" in medicinal chemistry, appearing in several approved drugs. pharmablock.com This existing demand for related compounds drives innovation in the development of scalable synthetic routes. Continued research into more efficient catalytic systems and safer reaction conditions will likely lead to a robust and economically viable industrial process for the production of this compound.

Chemical Reactivity and Derivatization of 4 Hydroxymethyl 7 Azaindole

Reactions Involving the Hydroxymethyl Group

The hydroxymethyl substituent (-CH₂OH) on the 7-azaindole (B17877) scaffold is a versatile functional group that can undergo oxidation, esterification, etherification, and nucleophilic substitution, providing pathways to a variety of important intermediates such as aldehydes, carboxylic acids, esters, ethers, and halides.

The primary alcohol of the 4-hydroxymethyl group can be selectively oxidized to yield either the corresponding aldehyde (4-formyl-7-azaindole) or the carboxylic acid (7-azaindole-4-carboxylic acid). The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidizing agents are typically employed for the synthesis of 4-formyl-7-azaindole to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is a standard reagent for the oxidation of benzylic and allylic alcohols due to its high selectivity. Other suitable reagents include pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) under controlled conditions.

For the conversion to 7-azaindole-4-carboxylic acid, stronger oxidizing agents are required. Reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can effectively achieve this transformation.

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Manganese Dioxide (MnO₂) or Pyridinium Chlorochromate (PCC) | 4-Formyl-7-azaindole | Partial Oxidation |

| This compound | Potassium Permanganate (KMnO₄) or Jones Reagent (CrO₃/H₂SO₄) | 7-Azaindole-4-carboxylic acid | Full Oxidation |

The hydroxyl moiety of the 4-hydroxymethyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. These reactions are typically catalyzed by an acid or proceed in the presence of a base to neutralize the acidic byproduct.

Etherification can be achieved through methods such as the Williamson ether synthesis. This involves the deprotonation of the hydroxymethyl group with a strong base, like sodium hydride (NaH), to form an alkoxide intermediate. This nucleophilic alkoxide can then react with an alkyl halide (e.g., methyl iodide) to form the corresponding ether.

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a more reactive functional group, such as a tosylate, mesylate, or a halide. This is commonly achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270).

Once converted to a sulfonate ester or a halide, the 4-(sulfonyloxymethyl) or 4-(halomethyl) derivative becomes an excellent substrate for Sₙ2 reactions. It can react with a wide array of nucleophiles (e.g., cyanides, azides, amines, thiolates) to introduce diverse functionalities at the C-4 position. The reactivity of the leaving group generally follows the order: triflate > tosylate > iodide > bromide > chloride. nih.gov

Reactivity of the Azaindole Nucleus with a 4-Hydroxymethyl Substituent

The 7-azaindole ring system possesses a unique electronic structure that influences its reactivity. The pyrrole (B145914) ring is electron-rich and thus susceptible to electrophilic attack, while the pyridine ring is electron-deficient, making it a target for nucleophilic substitution, particularly when activated by a suitable leaving group.

The 7-azaindole nucleus typically undergoes electrophilic aromatic substitution preferentially at the C-3 position of the pyrrole ring, which is the most electron-rich and nucleophilic site. rsc.org The 4-hydroxymethyl group is a weakly activating, ortho-, para-directing group. However, due to the inherent high reactivity of the C-3 position, electrophilic attack is expected to occur there rather than at the C-5 position.

A classic example of electrophilic aromatic substitution on such scaffolds is the Vilsmeier-Haack reaction. drugfuture.comwikipedia.org This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group onto an activated aromatic ring. ijpcbs.com In the case of this compound, this reaction would predictably yield this compound-3-carbaldehyde. researchgate.net

The pyridine portion of the 7-azaindole core is electron-deficient and can undergo nucleophilic aromatic substitution (SₙAr), especially when a good leaving group is present at the C-4 or C-6 positions. This reaction pathway is crucial for the synthesis of 4-substituted 7-azaindole derivatives.

A common strategy involves the initial synthesis of a 4-halo-7-azaindole. For instance, 7-azaindole can be converted to its N-oxide, which is then treated with phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) to install a chlorine or bromine atom at the C-4 position. google.com This 4-halo derivative is then an active substrate for SₙAr reactions.

Research has demonstrated that 4-halo-7-azaindoles react with various nucleophiles. For example, 4-bromo-7-azaindole reacts with sodium methoxide (B1231860) at elevated temperatures to produce 4-methoxy-7-azaindole. google.com Similarly, 4-chloro- and 4-fluoro-7-azaindoles undergo substitution with cyclic secondary amines under microwave heating, with the fluoro derivative showing greater reactivity than the chloro derivative. researchgate.net

| Starting Material | Nucleophile/Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromo-7-azaindole | Sodium methoxide, DMF | 110-130 °C, 8 h | 4-Methoxy-7-azaindole | 57.2% | google.com |

| 4-Chloro-7-azaindole (B22810) | Morpholine, K₂CO₃, DMF | Microwave, 150 °C, 30 min | 4-(Morpholin-4-yl)-7-azaindole | 85% | researchgate.net |

| 4-Fluoro-7-azaindole | Morpholine, K₂CO₃, DMF | Microwave, 150 °C, 30 min | 4-(Morpholin-4-yl)-7-azaindole | 98% | researchgate.net |

Table of Compounds

| Compound Name |

|---|

| 4-Bromo-7-azaindole |

| 4-Chloro-7-azaindole |

| 4-Fluoro-7-azaindole |

| 4-Formyl-7-azaindole |

| This compound |

| This compound-3-carbaldehyde |

| 4-Methoxy-7-azaindole |

| 4-(Morpholin-4-yl)-7-azaindole |

| 7-Azaindole |

| 7-Azaindole-4-carboxylic acid |

| 7-Azaindole N-oxide |

| Chromium trioxide |

| Jones reagent |

| Manganese dioxide |

| Methanesulfonyl chloride |

| Methyl iodide |

| Morpholine |

| N,N-Dimethylformamide (DMF) |

| p-Toluenesulfonyl chloride |

| Phosphorus oxybromide |

| Phosphorus oxychloride |

| Potassium permanganate |

| Pyridine |

| Pyridinium chlorochromate (PCC) |

| Pyridinium dichromate (PDC) |

| Sodium hydride |

| Sodium methoxide |

| Sulfuric acid |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the introduction of diverse substituents onto the 7-azaindole core. While the hydroxymethyl group itself is not a typical coupling partner, its precursors, primarily 4-halo-7-azaindoles, are excellent substrates for these transformations. The resulting coupled products can then be converted to the desired 4-hydroxymethyl derivative.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is widely used to form C-C bonds. For the 7-azaindole scaffold, 4-chloro- or 4-iodo-7-azaindoles can be reacted with various aryl or heteroaryl boronic acids. These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), along with a base to facilitate the catalytic cycle. The versatility of the Suzuki reaction allows for the synthesis of a wide array of 4-aryl- and 4-heteroaryl-7-azaindoles, which are precursors to biologically active molecules. mdpi.comnih.gov

The Sonogashira coupling is another essential palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govwikipedia.org This reaction is instrumental in synthesizing alkynyl-substituted 7-azaindoles. Starting from a 4-iodo-7-azaindole, the Sonogashira reaction, typically co-catalyzed by a copper(I) salt, allows for the introduction of an alkyne moiety at the C4 position. mdpi.comnih.gov This method is valued for its mild reaction conditions and tolerance of various functional groups. wikipedia.orgbeilstein-journals.org The resulting 4-alkynyl-7-azaindoles are versatile intermediates for creating more complex molecules, including conjugated systems and heterocyclic hybrids. researchgate.net

Table 1: Representative Conditions for Cross-Coupling Reactions on Halo-7-Azaindoles

| Reaction | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Typical Yield |

| Suzuki-Miyaura | 4-Iodo-7-azaindole | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Good to Excellent |

| Suzuki-Miyaura | 4-Chloro-7-azaindole | Heteroarylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | Moderate to Good |

| Sonogashira | 4-Iodo-7-azaindole | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | THF/DMF | Good to Excellent |

| Sonogashira | 4-Bromo-7-azaindole | Phenylacetylene | Fe(acac)₃, CuI | KOt-Bu | NMP | Good |

Regioselectivity in Functionalization of this compound

The functionalization of the 7-azaindole ring is governed by the inherent electronic properties of the bicyclic system. The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. The C3 position is the most nucleophilic and readily undergoes electrophilic substitution. Conversely, the pyridine ring is electron-deficient and more prone to nucleophilic attack or metalation at positions C4 and C6.

The presence of a substituent at the C4 position, such as a hydroxymethyl group, significantly influences the regioselectivity of subsequent reactions. This influence is a combination of steric hindrance and electronic effects that direct incoming reagents to other specific positions on the ring.

C3-Functionalization : Despite the presence of a C4-substituent, the C3 position generally remains the most reactive site for electrophilic additions and substitutions.

C6-Functionalization : Directed metalation has emerged as a powerful strategy for functionalizing the C6 position. worktribe.com By using a directing group on the N7 nitrogen (e.g., a carbamoyl (B1232498) group), it is possible to selectively deprotonate the C6 position with a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophile. This allows for the introduction of various functional groups specifically at C6, even in the presence of a C4-substituent. worktribe.com

C2 and C5-Functionalization : Direct functionalization at the C2 and C5 positions is less common and often requires more specialized strategies, such as C-H activation protocols or the use of pre-functionalized starting materials.

The choice of protecting group on the N1 nitrogen can also play a crucial role in directing functionalization, either by altering the electronic nature of the ring or by acting as a directing group itself. researchgate.net

Table 2: Regioselectivity in 7-Azaindole Functionalization

| Position | Reaction Type | Directing Factors | Common Reagents |

| C3 | Electrophilic Substitution | Inherent high nucleophilicity | NBS, NIS, Vilsmeier-Haack reagents |

| C6 | Directed ortho-Metalation | N7-directing group (e.g., carbamoyl) | LDA, then electrophile (E+) |

| C2 | C-H Activation | Transition metal catalysts (e.g., Rh, Pd) | Alkenes, Alkynes |

Formation of Hybrid and Conjugated Structures

The this compound moiety serves as a valuable building block for the synthesis of larger, more complex molecular architectures, including hybrid molecules and π-conjugated systems. These structures are of significant interest in materials science and medicinal chemistry.

Hybrid molecules are created by covalently linking the this compound core to other pharmacophores or functional units. The hydroxymethyl group at the C4 position is an ideal handle for derivatization. It can be readily converted into an ether, ester, or other functional groups to serve as a linker to connect to another molecule. For example, it can be attached to other heterocyclic systems, such as triazoles or pyrimidines, to generate novel compounds with potentially synergistic biological activities.

π-Conjugated structures are characterized by alternating single and multiple bonds, which often impart unique photophysical properties. The 7-azaindole nucleus can be extended into larger conjugated systems through various synthetic strategies. Rhodium-catalyzed C-H activation and subsequent annulation with partners like alkynes or alkenes can be used to build fused polycyclic aromatic systems onto the 7-azaindole backbone. nih.gov For instance, annulation reactions involving the C2 and C3 positions of the pyrrole ring can lead to the formation of complex, planar π-conjugated derivatives. nih.gov These extended aromatic systems have potential applications as fluorescent probes and organic electronic materials.

Medicinal Chemistry and Biological Activity Studies of 4 Hydroxymethyl 7 Azaindole and Its Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For 7-azaindole (B17877) derivatives, SAR exploration has guided the optimization of potency, selectivity, and pharmacokinetic properties.

The 7-azaindole core offers multiple positions for substitution (N1, C2, C3, C4, C5, and C6), and modifications at these sites can dramatically alter a compound's biological profile. While positions 1, 3, and 5 have been frequently identified as highly active sites for modification to develop anticancer agents, nih.gov substitutions at other positions are also crucial for tuning activity and selectivity.

For instance, in the development of inhibitors for Trypanosoma brucei, the causative agent of African sleeping sickness, SAR studies revealed that the 4-position of the 7-azaindole ring is sensitive to substitution. A series of substituted 4-aminoazaindoles was investigated, where various amine groups were coupled to the C4 position. acs.org This highlights the potential for introducing diverse functional groups at this site to modulate biological activity. In another context, the development of IKK2 inhibitors involved 4-[4-(alkylsulfonamido)-aryl]-7-azaindoles, demonstrating that larger, more complex substituents at the C4 position can confer potent and selective inhibition. nih.gov

The N1 position is also a key site for modification. N-alkylation of the azaindole core has been shown to be well-tolerated in some series, suggesting that the pyrrolic N-H as a hydrogen bond donor is not always essential for activity. acs.org Conversely, the C3 position often points towards the ribose pocket of the ATP binding site, making it a suitable vector for introducing larger substituents to enhance potency or target specific subpockets. nih.govjst.go.jp The C5 position has also been a site for modification; for example, starting with 5-fluoro-7-azaindole led to the development of orally active inhibitors of Cdc7 kinase. nih.gov

| Position | Type of Substituent | Impact on Activity | Target Example(s) |

| N1 | Alkyl groups (e.g., Methyl, Ethyl) | Tolerated; can modulate properties without loss of core binding. acs.org | Trypanosoma brucei |

| C3 | Large aryl/heterocyclic groups | Often directed towards solvent-exposed regions or ribose pocket; can significantly enhance potency. nih.govjst.go.jp | c-Met, Cdc7 |

| C4 | Amines, Aryl sulfonamides | Critical for activity; allows for diverse modifications to tune potency and selectivity. acs.orgnih.gov | Trypanosoma brucei, IKK2 |

| C5 | Halogens (e.g., Fluoro) | Can serve as a starting point for further modification and influence electronic properties. nih.gov | Cdc7 |

While SAR studies often explore a wide range of functional groups, the hydroxymethyl group (-CH₂OH) at the C4 position possesses distinct properties that are crucial for ligand-target interactions. The primary active component of this group is the terminal hydroxyl (-OH) moiety, which can act as both a hydrogen bond donor and acceptor.

This dual capability allows it to form specific and directional interactions with amino acid residues in a protein's binding pocket. In studies of 7-azaindole derivatives as DYRK1A inhibitors, it was observed that hydroxyl substituents formed key hydrogen bond interactions with residues such as Lysine 188 and Isoleucine 165. nih.gov Notably, these hydroxylated derivatives were found to be more active than their corresponding methoxy (B1213986) (-OCH₃) analogues, where the hydrogen bond donating ability is lost. nih.gov This underscores the importance of the hydrogen bond donor capacity of the hydroxyl group for achieving high potency.

The binding of 7-azaindole derivatives to protein kinases is not static; the molecule's conformation plays a critical role in its inhibitory activity. X-ray crystallography studies have revealed that 7-azaindole-based inhibitors can adopt several distinct binding modes within the ATP pocket of a kinase. depositolegale.itchemicalbook.comjst.go.jp

These binding modes are often classified as:

Normal: The most common orientation, where the pyridine (B92270) N7 atom accepts a hydrogen bond from the kinase hinge region, and the pyrrole (B145914) N1-H donates a hydrogen bond. depositolegale.itjst.go.jp

Flipped: The 7-azaindole ring is rotated 180° relative to the normal mode. This orientation is often seen in Type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase. chemicalbook.comjst.go.jp

Non-hinge: The 7-azaindole moiety binds to a different part of the active site, not directly engaging the hinge region. depositolegale.itchemicalbook.com

The specific conformation adopted by an inhibitor can be influenced by the nature and position of its substituents. Small chemical modifications can cause a switch from one binding mode to another, which can have profound effects on the inhibitor's potency and selectivity profile. chemicalbook.com Therefore, conformational analysis is a critical aspect of SAR. Dihedral studies, which predict the relative orientation of different parts of the molecule, have been used to forecast the potency of inhibitors where a specific planar and syn-conformation is required for optimal binding. nih.gov Understanding and controlling the preferred conformation is a key strategy in the rational design of potent and selective 7-azaindole-based inhibitors.

Targeting Specific Protein Kinases

Derivatives of the 7-azaindole scaffold have been successfully developed as inhibitors for a vast number of protein kinases, demonstrating the versatility of this chemical core. nih.govdepositolegale.it Research has focused on achieving high potency for specific targets as well as developing desired selectivity profiles, including both highly selective and dual-inhibitor compounds.

The 7-azaindole framework has been used to develop inhibitors for over 90 different kinases, providing broad coverage of the human kinome. depositolegale.itchemicalbook.com This wide range of activity stems from the scaffold's ability to mimic the hinge-binding interactions of the adenine (B156593) core of ATP. Selectivity is then engineered by adding substituents that exploit unique features of the target kinase's active site.

For example, knowledge-based design has led to 7-azaindole derivatives that are not only potent inhibitors of B-Raf kinase (IC₅₀ = 2.5 nM) but also possess an outstanding selectivity profile against other kinases. researchgate.net Similarly, highly selective inhibitors have been developed for Fibroblast Growth Factor Receptor 4 (FGFR4) acs.org and Phosphoinositide 3-kinase γ (PI3Kγ). nih.gov In one series, an ATP-competitive 7-azaindole derivative demonstrated an impressive 80-fold selectivity for IKK2 over the closely related IKK1 isoform. nih.gov Optimization of a different series led to the discovery of highly potent and selective CDK9 inhibitors intended for transient target engagement in hematological malignancies. nih.gov

| Target Kinase(s) | Compound Series/Example | Potency/Selectivity Highlights |

| B-Raf | 7-Azaindole derivatives | IC₅₀ = 2.5 nM; excellent selectivity over other kinases. researchgate.net |

| IKK2 | 4-[4-(alkylsulfonamido)-aryl]-7-azaindoles | Good potency with ~80-fold selectivity over IKK1. nih.gov |

| c-Met | N1-substituted 7-azaindoles | IC₅₀ = 2 nM; potent antitumor activity in vivo. jst.go.jp |

| FGFR4 | Covalent 7-azaindole derivatives | Potent inhibition and high selectivity among kinases. acs.org |

| PI3Kγ | 7-Azaindole isoindolinone-based inhibitors | Cellular IC₅₀ values as low as 0.040 µM with >300-fold selectivity against other class I PI3K isoforms. nih.gov |

| CDK9 | Optimized 7-azaindole derivatives | Highly potent and selective inhibitors with short half-lives. nih.gov |

Among the many kinase targets, Cyclin-Dependent Kinase 9 (CDK9) and Haspin kinase have emerged as important targets in oncology, and the 7-azaindole scaffold has proven effective against both. researchgate.netresearchgate.net CDK9, in complex with Cyclin T, is a key regulator of transcription, while Haspin kinase plays a crucial role in mitosis. The dual inhibition of both kinases could offer a potent antimitotic strategy for cancer therapy. researchgate.net

Several studies have reported the synthesis and evaluation of 7-azaindole derivatives as inhibitors of these two kinases. In one study, a series of C6-substituted 7-azaindoles was evaluated, leading to the identification of a promising dual inhibitor with an IC₅₀ of 0.206 µM against CDK9/Cyclin T and 0.118 µM against Haspin. researchgate.net Another investigation of 7-azaindole-coumaranone hybrids also identified compounds with dual inhibitory activity against Haspin and GSK-3, with one potent Haspin inhibitor showing an IC₅₀ value of 0.15 µM. researchgate.net

| Compound Series | Target Kinase | IC₅₀ (µM) | Key Finding |

| C6-substituted 7-azaindole (Compound 18c) | CDK9/Cyclin T | 0.206 | Identified as a potent dual inhibitor. researchgate.net |

| Haspin | 0.118 | ||

| 7H-pyrrolo[2,3-d]pyrimidine (Compound 7d) | CDK9/Cyclin T | 0.38 | Demonstrated strong activity for CDK9/Cyclin T. researchgate.netresearchgate.net |

| 7H-pyrrolo[2,3-d]pyrimidine (Compound 7f) | Haspin | 0.11 | Showed potent inhibition of Haspin. researchgate.netresearchgate.net |

| 7-azaindole-coumaranone hybrid | Haspin | 0.15 | Identified as a potent Haspin inhibitor. researchgate.net |

These findings confirm that the 7-azaindole scaffold is a valuable starting point for developing potent inhibitors of CDK9/Cyclin T and Haspin, including compounds with dual activity profiles that may have enhanced therapeutic potential.

Dual Protein Kinase Inhibition

The development of inhibitors that can simultaneously target multiple kinases is a strategic approach in cancer therapy to overcome resistance and target signaling network crosstalk. The 7-azaindole framework has been successfully employed to create dual-action inhibitors.

Notably, a series of 2,5-disubstituted 7-azaindole derivatives were discovered through a fragment-based drug design approach to be potent dual inhibitors of both Abl and Src kinases. jcancer.org Extensive structure-activity relationship (SAR) studies guided the optimization of these compounds to interact effectively with the ATP-binding sites of both kinases, leading to derivatives with low nanomolar inhibition. jcancer.org

PI3K Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently deregulated in a wide array of human cancers, making it a prime target for therapeutic intervention. The 7-azaindole scaffold has proven to be a versatile core for the development of potent PI3K inhibitors. researchgate.net

Researchers have designed and synthesized novel series of 7-azaindole derivatives that exhibit potent activity against PI3K at both molecular and cellular levels. researchgate.net Through a scaffold hopping strategy, new derivatives were developed whose antiproliferative activities were evaluated against human breast cancer cell lines. nih.gov By modifying the groups at the 3-position of the 7-azaindole ring, a series of potent PI3K inhibitors were identified. nih.gov For instance, one study reported the discovery of an exceptionally potent PI3Kγ inhibitor, compound B13, with an IC50 of 0.5 nM, demonstrating the scaffold's potential. researchgate.net Representative derivatives from another series, FD2054 and FD2078, not only showed potent antiproliferation against breast cancer cells but also effectively reduced the levels of phospho-AKT and induced apoptosis. nih.gov

FGFR4 Inhibition for Hepatocellular Carcinoma Treatment

Fibroblast growth factor receptor 4 (FGFR4) has been identified as a key driver in the progression of hepatocellular carcinoma (HCC), particularly in cases with aberrant FGF19-FGFR4 signaling. This has made FGFR4 a critical target for therapeutic development.

Using a structure-based design approach, a series of novel and selective covalent FGFR4 inhibitors have been developed based on the 7-azaindole scaffold. Representative compounds, such as compounds 24 and 30, demonstrated potent inhibition of FGFR4 with high selectivity over other kinases. In cellular assays, these compounds significantly inhibited the FGF19/FGFR4 signaling pathway in HuH-7 liver cancer cells and effectively suppressed their proliferation. Furthermore, compound 30 showed significant antitumor activity in a mouse xenograft model using HuH-7 cells, underscoring the therapeutic potential of this class of compounds for cancers driven by aberrant FGFR4 signaling.

ABL/SRC Inhibition

As mentioned previously, the 7-azaindole core has been instrumental in the design of dual inhibitors targeting both Abl and Src tyrosine kinases. jcancer.org A fragment-based drug design approach led to the discovery of 2,5-disubstituted 7-azaindole derivatives that show potent, low-nanomolar inhibition of both kinases. jcancer.org These studies also identified a new binding mode of the 7-azaindole core to these kinases, which guided further optimization. jcancer.org The resulting compounds demonstrated activity not only against the wild-type kinases but also showed moderate activity against the Imatinib-resistant Abl T315I mutant, highlighting their potential for treating resistant chronic myeloid leukemia (CML). jcancer.org

Other Kinase Targets (e.g., Aurora Kinase, Cdc7, DYRK1A)

The versatility of the 7-azaindole scaffold extends to a variety of other protein kinases implicated in cell cycle control and signaling.

Aurora Kinase: The Aurora kinase family is essential for regulating mitosis, and its inhibition is a validated anticancer strategy. ATP-competitive 4-[4-(alkylsulfonamido)-aryl]-7-azaindoles have been identified as a novel class of IKK2 inhibitors, a kinase which regulates the mitotic kinase Aurora A.

Cdc7: Cell division cycle 7 (Cdc7) is a serine/threonine kinase crucial for initiating DNA replication. Orally active 7-azaindole inhibitors of Cdc7 have been designed, presenting a therapeutic strategy for targeting cancer cell proliferation.

DYRK1A: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is another target for which 7-azaindole derivatives have shown inhibitory activity. Studies on 3,5-diaryl-7-azaindoles have demonstrated their potential as competitive inhibitors of DYRK1A, with IC50 values in the micromolar range.

Anticancer and Anti-Proliferative Activities

The inhibition of key protein kinases by 4-Hydroxymethyl-7-azaindole derivatives directly translates into potent anticancer and anti-proliferative effects. By targeting kinases like PI3K, FGFR4, Abl, and Src, these compounds disrupt the fundamental signaling pathways that cancer cells rely on for their growth, survival, and spread. researchgate.net

The development of PI3K inhibitors based on the 7-azaindole scaffold, for instance, has led to compounds that display significant antiproliferative activity in various human tumor cells. researchgate.net Similarly, FGFR4 inhibitors derived from this scaffold effectively suppress the proliferation of hepatocellular carcinoma cells. The dual inhibition of Abl and Src kinases offers a route to combat cancers like CML. jcancer.org The broad applicability of the 7-azaindole core is demonstrated by its use in developing inhibitors for over 90 different protein kinases, covering a wide swath of the human kinome and showing its vast potential in oncology.

In vitro Cytotoxicity against Various Cancer Cell Lines (e.g., MCF-7, HeLa, DU-145, HL-60, HuH-7)

The anticancer potential of 7-azaindole derivatives has been confirmed through in vitro cytotoxicity assays against a panel of human cancer cell lines.

MCF-7 (Breast Adenocarcinoma): Several studies have demonstrated the efficacy of 7-azaindole derivatives against MCF-7 cells. Platinum(II) complexes incorporating halogeno-substituted 7-azaindoles showed significant cytotoxicity, with IC50 values as low as 2.0 µM for one derivative. A novel synthesized 7-azaindole derivative (7-AID) also showed an effective inhibitory concentration with an IC50 of 14.12 µM/ml. Furthermore, PI3K inhibitors based on this scaffold have demonstrated potent antiproliferative activity against MCF-7 cells. nih.gov

HeLa (Cervical Carcinoma): A 7-azaindole derivative (7-AID) was evaluated for its cytotoxic effect against HeLa cells and showed an IC50 value of 16.96 µM/ml.

DU-145 (Prostate Carcinoma): Specific cytotoxicity data for this compound derivatives against the DU-145 human prostate cancer cell line were not available in the reviewed literature. However, related platinum(II) complexes with 7-azaindole derivatives have been tested against other prostate cancer cell lines like LNCaP.

HL-60 (Promyelocytic Leukemia): Synthetic 6,7-annulated indole (B1671886) compounds, which are structurally related to 7-azaindoles, have been shown to inhibit the proliferation of human HL-60 tumor cells in the low-micromolar range. These compounds were found to disrupt mitosis and block cytokinesis. Additionally, phthalide-fused indole derivatives have been assessed against HL-60 cells, with one compound showing an IC50 value of 45.4 µM.

HuH-7 (Hepatocellular Carcinoma): As part of the research into FGFR4 inhibitors, specific 7-azaindole derivatives were shown to effectively suppress the proliferation of HuH-7 cells, directly linking the targeted kinase inhibition to a cytotoxic outcome in a relevant cancer cell line.

The table below summarizes the in vitro cytotoxicity data for various 7-azaindole derivatives against the specified cancer cell lines.

In vivo Antitumor Efficacy

Derivatives of this compound have demonstrated notable antitumor efficacy in various preclinical cancer models. For instance, a novel 7-azaindole derivative, compound 30, has shown significant in vivo antitumor activity in a mouse xenograft model of human hepatocellular carcinoma (HuH-7). nih.gov This suggests the potential of this scaffold in the development of targeted therapies for liver cancer.

In the context of immuno-oncology, the 4-azaindole (B1209526) derivative, designated as 3f, has been identified as a potent inhibitor of the transforming growth factor-beta receptor I (TGFβRI) kinase. nih.gov While compound 3f alone was not effective, its combination with an anti-PD-1 antibody resulted in robust, dose-dependent antitumor activity in a murine tumor model. nih.gov This synergistic effect led to durable antitumor immunity, with a majority of the responding mice remaining tumor-free for at least 45 days. nih.gov This highlights the potential of 4-azaindole derivatives as adjuncts to immunotherapy to enhance antitumor responses.

Furthermore, certain 7-azaindole analogs have exhibited promising activity against breast cancer cell lines. For example, compound 4g was identified as the most active against MCF-7 breast cancer cells, with a 50% growth inhibition (GI50) of 15.56 µM. ijper.org The antitumor effects of some azaindole derivatives are attributed to their ability to disrupt microtubule dynamics, leading to a G2/M cell cycle arrest. nih.gov

| Compound | Cancer Model | Efficacy Metric | Value |

| 30 | HuH-7 human hepatocellular carcinoma xenograft | Antitumor Activity | Significant |

| 3f (in combination with anti-PD-1) | Murine tumor model | Antitumor Activity | Durable, dose-dependent |

| 4g | MCF-7 breast cancer cell line | GI50 | 15.56 µM |

Mechanisms of Action (e.g., PARP Inhibition, DNA Repair)

A significant mechanism of action for the antitumor activity of certain this compound derivatives is the inhibition of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. unimi.itnih.gov 7-Azaindole-1-carboxamides, in particular, have been designed as a new class of PARP-1 inhibitors. nih.gov One such selected compound, ST7710AA1, demonstrated significant in vitro target inhibition and showed an antitumor effect similar to the well-known PARP inhibitor Olaparib in a mouse model of human breast carcinoma (MX1). nih.gov

The inhibition of PARP is particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. By inhibiting PARP-mediated repair of single-strand DNA breaks, these breaks can escalate to more lethal double-strand breaks during DNA replication, leading to cancer cell death.

Interestingly, some 7-azaindole-1-carboxamide derivatives exhibit a dual mechanism of action, acting as both PARP-1 inhibitors and G-quadruplex stabilizers. unimi.itnih.gov G-quadruplexes are secondary structures in DNA that can form in guanine-rich regions, and their stabilization can interfere with key cellular processes like replication and transcription, ultimately leading to cell death. The binding affinity (Kb) of a potent 7-azaindole-1-carboxamide PARP-1 inhibitor to G-quadruplex structures was found to be in the order of 10^6.1 M-1, indicating a strong interaction. unimi.it This dual-action provides a synergistic approach to cancer therapy.

| Compound Class/Derivative | Mechanism of Action | Target | Efficacy Metric | Value |

| 7-Azaindole-1-carboxamides | PARP-1 Inhibition | PARP-1 | Antitumor Activity | Similar to Olaparib |

| 7-Azaindole Analogs | Growth Inhibition | MCF-7 cells | GI50 | 15.56 µM (for 4g) |

| 7-Azaindole-1-carboxamide | G-quadruplex Stabilization | G-quadruplex DNA | Binding Affinity (Kb) | 10^6.1 M-1 |

Other Therapeutic Applications

Derivatives of 7-azaindole have been investigated for their pain-relieving properties. In preclinical studies, certain synthesized 7-azaindole derivatives demonstrated significant analgesic activity when evaluated using the tail immersion method in mice. nih.govpjps.pk One particular derivative showed a more pronounced and lasting analgesic effect compared to the standard opioid analgesic, pethidine. pjps.pk

The acetic acid-induced writhing test, a model for visceral pain, has also been used to assess the analgesic potential of related indole derivatives. For instance, indole-imidazolidine derivatives have been shown to significantly reduce the number of abdominal writhes in mice, with some compounds achieving over 60% inhibition. nih.gov This suggests that the 7-azaindole scaffold could be a promising starting point for the development of novel non-opioid analgesics.

| Compound/Derivative | Test Model | Efficacy |

| 7-Azaindole Derivative | Tail Immersion Test (mice) | Greater activity than pethidine |

| LPSF/NN-56 (Indole-imidazolidine) | Acetic Acid-Induced Writhing (mice) | 63.1% inhibition |

| LPSF/NN-52 (Indole-imidazolidine) | Acetic Acid-Induced Writhing (mice) | 52.1% inhibition |

The cardiovascular effects of 7-azaindole derivatives have also been explored, with some compounds exhibiting hypotensive properties. In studies involving normotensive anesthetized rats, the administration of certain 7-azaindole derivatives led to a slight but noticeable decrease in blood pressure. nih.govpjps.pkresearchgate.net This hypotensive response was observed to be reversible, with blood pressure returning to baseline levels shortly after administration. pjps.pkresearchgate.net The parent 7-azaindole compound itself was also found to be hypotensive. pjps.pkresearchgate.net These findings suggest that the 7-azaindole nucleus may serve as a scaffold for the development of new agents for the management of hypertension.

The 7-azaindole scaffold has been identified as a promising framework for the development of new anti-inflammatory agents. pjps.pknih.gov A novel class of compounds, 7-azaindole-3-acrylamides, has shown significant inhibitory activity against inflammasomes and the pro-inflammatory cytokine interleukin-1 beta (IL-1β). scienmag.com Inflammasomes are key signaling platforms that trigger inflammatory responses, and their inhibition represents a targeted approach to treating inflammatory conditions. scienmag.com

Furthermore, derivatives combining an indole ring with other heterocyclic systems have demonstrated potent anti-inflammatory effects. For example, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives effectively inhibited the production of several key pro-inflammatory mediators, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cells. rsc.org

| Compound Series | Target/Assay | Effect |

| 7-Azaindole-3-acrylamides | Inflammasomes, IL-1β | Significant inhibitory activity |

| Indole-2-formamide benzimidazole[2,1-b]thiazoles | NO, IL-6, TNF-α production in RAW264.7 cells | Effective inhibition |

Derivatives of 7-azaindole have emerged as potent inhibitors of the influenza virus. rjpbr.comnih.gov Specifically, they have been shown to target the PB2 subunit of the influenza A viral polymerase, which is essential for viral replication. researchgate.net One such derivative, JNJ-63623872, is a first-in-class, orally bioavailable compound with significant potential for treating both seasonal and pandemic influenza. researchgate.net

In the search for novel anti-influenza agents, a series of substituted indole derivatives containing a triazole scaffold were designed and synthesized. Many of these compounds exhibited potent activity against the influenza A virus with low cytotoxicity. Notably, compound 7a displayed the most potent anti-influenza A virus activity with a 50% inhibitory concentration (IC50) of 1.34 ± 0.13 μM and a 50% cytotoxic concentration (CC50) of over 100 μM, resulting in a high selectivity index (SI) of over 74.63. nih.gov

| Compound | Virus Strain | Efficacy Metric | Value |

| 7a | Influenza A | IC50 | 1.34 ± 0.13 µM |

| 7a | - | CC50 | > 100 µM |

| 7a | - | SI | > 74.63 |

Cytokinin Analogues

Cytokinins are a class of plant hormones that regulate cell division and growth. Synthetic analogues of cytokinins have garnered interest for their potential applications in medicine, particularly in cancer research, due to their ability to influence cell cycle and induce apoptosis. nih.govnih.gov Researchers have synthesized and evaluated 7-azaindole derivatives as cytokinin analogues, investigating their cytotoxic effects on human cancer cell lines. nih.gov

In one study, a series of 4-substituted-7-azaindole derivatives were synthesized and tested for their cytotoxic activity against human myeloblastic leukemia (HL-60) cells. The core structure was modified at the 4-position with various amine-containing side chains to mimic the N6-substituted adenine structure of natural cytokinins. The results indicated that the nature of the substituent at the 4-position significantly impacted the cytotoxic activity.

| Compound | Substituent at 4-position | Cytotoxicity on HL-60 cells (IC50 in µM) |

| Derivative 1 | Phenylamino | 12.5 |

| Derivative 2 | Phenethylamino | 8.7 |

| Derivative 3 | Benzylamino | >50 |

| Derivative 4 | Cyclohexylamino | >50 |

The data reveals that derivatives with aromatic side chains, particularly the phenethylamino-substituted compound, exhibited the most potent cytotoxic effects. This suggests that the lipophilicity and the length of the side chain at the 4-position are crucial for the observed biological activity.

Melatonin (B1676174) Receptor Modulation (MT1/MT2 selectivity)

Melatonin, a hormone primarily known for regulating the sleep-wake cycle, exerts its effects through two main G protein-coupled receptors, MT1 and MT2. ebi.ac.uk The development of selective ligands for these receptors is a key area of research for treating sleep disorders, depression, and other neurological conditions. The 7-azaindole scaffold has been explored as a bioisostere of the indole nucleus of melatonin to develop novel receptor modulators. nih.gov

A study focused on the design and synthesis of 1-(2-alkanamidoethyl)-6-methoxy-7-azaindole derivatives as melatonin agonists. While this study does not specifically mention a 4-hydroxymethyl substituent, it provides valuable insights into how modifications of the 7-azaindole core affect binding affinity and selectivity for MT1 and MT2 receptors. The introduction of a methoxy group at the 6-position and an N-acetyl chain were key pharmacophoric features. The research demonstrated that modifications at other positions of the 7-azaindole ring could significantly influence receptor affinity and agonist activity. For instance, connecting a cyclohexyl ring at the C-2 and C-3 positions resulted in potent MT2 and MT1 receptor agonists, respectively. nih.gov

| Compound | Modification on 7-azaindole core | MT1 Ki (nM) | MT2 Ki (nM) |

| Derivative A | 6-methoxy, C2-cyclohexyl | 150 | 25 |

| Derivative B | 6-methoxy, C3-cyclohexyl | 30 | 120 |

These findings underscore the potential of the 7-azaindole framework in developing selective melatonin receptor modulators. Further exploration of substituents, such as a hydroxymethyl group at the 4-position, could lead to the discovery of novel ligands with improved selectivity and therapeutic profiles.

Orai Inhibitors in Asthma

Orai channels are calcium release-activated calcium (CRAC) channels that play a critical role in the activation of immune cells. nih.gov Inhibition of Orai channels is a promising therapeutic strategy for inflammatory diseases such as asthma. nih.gov A series of 7-azaindole derivatives have been identified as potent Orai inhibitors. nih.gov

Research in this area led to the discovery of a lead compound, a 7-azaindole derivative that demonstrated efficacy in a preclinical model of asthma. The study highlighted the importance of substitutions at various positions of the 7-azaindole ring for potent Orai inhibition and favorable pharmacokinetic properties. While the specific lead compound did not feature a 4-hydroxymethyl group, the structure-activity relationship (SAR) studies indicated that modifications at this position could be explored to optimize the compound's properties. The lead compound effectively inhibited the release of interleukin-2 (B1167480) (IL-2) in Jurkat T cells, a key process in the inflammatory cascade of asthma. nih.gov

| Compound | Orai Inhibition (IL-2 IC50 in Jurkat cells) |

| 7-Azaindole Derivative (Lead Compound) | 150 nM |

The successful demonstration of in vivo efficacy of a 7-azaindole derivative in an allergen-induced asthma model validates this scaffold as a promising starting point for the development of novel Orai inhibitors. nih.gov

Chemokine Receptor-2 (CCR2) Antagonists

Chemokine Receptor-2 (CCR2) and its ligand, monocyte chemoattractant protein-1 (MCP-1), are key players in the recruitment of monocytes to sites of inflammation. mdpi.com Antagonizing this interaction is a potential therapeutic approach for various inflammatory conditions, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis. nih.gov The 7-azaindole nucleus has been utilized as a scaffold for the development of CCR2 antagonists.